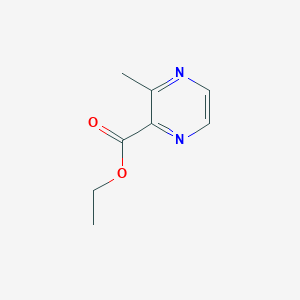

Ethyl 3-methylpyrazine-2-carboxylate

Descripción

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazine chemistry, which dates back to the mid-19th century. The foundational work in pyrazine chemistry began in 1844 when Laurent first synthesized what was later confirmed to be 2,3,5,6-tetraphenylpyrazine through dry distillation processes. This early discovery marked the beginning of systematic investigations into pyrazine derivatives, though the actual structure of pyrazine remained a subject of scientific debate for several decades.

The structural elucidation of pyrazine compounds progressed significantly in 1882 when Wleügel first proposed that pyrazine consisted of a six-membered ring analogous to pyridine. This theoretical framework was further refined in 1887 when Mason and Wolff separately suggested the systematic nomenclature for pyrazine compounds, establishing the classification system that continues to influence modern chemical taxonomy. The scientific community engaged in extensive debates regarding the bond structure of pyrazine, with competing theories including the Kekulé type arrangement featuring conjugated double bonds and the Dewar type configuration with long para bonds connecting the nitrogen atoms.

The specific development of this compound emerged from advances in esterification chemistry and the growing understanding of pyrazine substitution patterns. The compound represents a sophisticated application of classical organic synthesis methodologies applied to the pyrazine scaffold. Modern synthesis approaches typically involve the reaction of 3-methylpyrazine-2-carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid. This synthetic pathway reflects the accumulated knowledge of decades of research into pyrazine chemistry and esterification reactions.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique structural characteristics and synthetic utility. The compound belongs to the broader class of nitrogen-containing heterocycles, specifically the pyrazine family, which are recognized for their diverse biological activities and pharmaceutical applications. The presence of both nitrogen atoms in the six-membered ring creates distinctive electronic properties that distinguish pyrazines from other heterocyclic systems.

The compound's significance extends to its role as a versatile synthetic intermediate in the preparation of more complex heterocyclic structures. Research has demonstrated that this compound serves as an effective building block for constructing pyrazines, piperazinones, and quinoxalines. These synthetic transformations highlight the compound's utility in accessing diverse chemical scaffolds that are valuable in medicinal chemistry and materials science applications.

The electronic structure of this compound contributes to its unique reactivity profile. The electron-withdrawing nature of the ester group at the 2-position, combined with the electron-donating methyl substituent at the 3-position, creates a distinctive electronic environment that influences both the compound's stability and its participation in chemical reactions. This electronic arrangement makes the compound particularly suitable for nucleophilic substitution reactions and electrophilic aromatic substitution processes.

Furthermore, the compound's structural features align with modern trends in heterocyclic chemistry that emphasize the development of functionalized pyrazine derivatives for pharmaceutical applications. The presence of the ethyl ester group provides opportunities for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives, thereby expanding the synthetic possibilities available to researchers working with this scaffold.

Position within Pyrazine Derivative Classification

Within the comprehensive classification of pyrazine derivatives, this compound occupies a specific position as a substituted pyrazine carboxylic acid ester. The systematic classification of pyrazine compounds is based on the nature and position of substituents attached to the fundamental pyrazine ring structure. The compound falls under the category of disubstituted pyrazines, specifically those bearing both alkyl and ester functionalities.

The classification system for pyrazine derivatives encompasses several major categories, including alkylpyrazines, pyrazine carboxylic acids and their esters, halogenated pyrazines, and amino-substituted pyrazines. This compound represents the intersection of two important subcategories: methylated pyrazines and pyrazine carboxylic acid esters. This dual classification reflects the compound's structural complexity and its potential for diverse chemical transformations.

Comparative analysis with related compounds reveals the unique position of this compound within the broader pyrazine family. For instance, the compound shares structural similarities with other pyrazine carboxylates such as mthis compound and ethyl 6-methylpyrazine-2-carboxylate, but differs in the specific substitution pattern and ester chain length. These structural variations result in distinct physical and chemical properties that influence the compounds' respective applications and synthetic utility.

The compound's classification is further refined by consideration of its relationship to naturally occurring pyrazine derivatives and synthetic analogs. Many pyrazine compounds are found in nature, particularly in fermented foods and roasted products, where they contribute to characteristic aromas and flavors. While this compound is primarily a synthetic compound, its structural features relate to naturally occurring pyrazine derivatives, positioning it within the broader context of biologically relevant heterocycles.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the compound's growing importance in multiple scientific disciplines. Current investigations span from fundamental studies of pyrazine chemistry to applied research focused on pharmaceutical development and materials science applications. The compound has attracted particular attention as a synthetic intermediate for constructing more complex heterocyclic architectures with potential therapeutic applications.

Recent pharmaceutical research has explored the utility of this compound as a building block for developing novel drug candidates. Studies have investigated its incorporation into larger molecular frameworks designed to exhibit specific biological activities, including antimicrobial and antiviral properties. These investigations have revealed that modifications to the pyrazine core, including those accessible through this compound, can significantly influence the biological activity of resulting compounds.

The compound has also found applications in the synthesis of oxazolo[3,4-a]pyrazine derivatives, which have demonstrated potential as pharmaceutical agents. Research has shown that starting materials related to this compound can be transformed into complex heterocyclic systems with nanomolar biological activity. These synthetic transformations typically involve multi-step processes that exploit the reactive sites present in the pyrazine ester structure.

| Research Area | Key Applications | Current Status |

|---|---|---|

| Pharmaceutical Chemistry | Drug intermediate synthesis | Active development |

| Heterocyclic Synthesis | Building block for complex structures | Established methodology |

| Materials Science | Functional polymer components | Emerging applications |

| Analytical Chemistry | Reference standards and metabolite studies | Routine application |

Contemporary analytical chemistry research has also utilized this compound as a reference compound for developing new analytical methodologies. The compound's well-characterized spectroscopic properties make it valuable for validating analytical techniques used in the identification and quantification of pyrazine derivatives in complex mixtures. High-performance liquid chromatography methods have been developed that can achieve purities exceeding 99% for the compound, facilitating its use in precision analytical applications.

The current research trajectory suggests continued expansion of applications for this compound in synthetic chemistry. Emerging methodologies for pyrazine functionalization are likely to increase the compound's utility as a synthetic intermediate, while advances in heterocyclic chemistry may reveal new applications in areas such as catalysis and electronic materials. The compound's established synthetic accessibility and well-characterized properties position it favorably for continued research interest across multiple scientific disciplines.

Propiedades

IUPAC Name |

ethyl 3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDZUPFOJNCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474407 | |

| Record name | Ethyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25513-92-2 | |

| Record name | Ethyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 3-methylpyrazine-2-carboxylic acid

A common preparative method involves esterification of the corresponding 3-methylpyrazine-2-carboxylic acid with ethanol in the presence of acid catalysts. This classical approach is well-documented in patent literature and research articles.

-

- 3-methylpyrazine-2-carboxylic acid is dissolved in ethanol.

- Sulfuric acid or another strong acid catalyst is added.

- The mixture is heated at 50–60°C for 2–4 hours.

- After reaction completion, the mixture is cooled, and the ester is isolated by solvent removal and purification.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Catalyst | Sulfuric acid |

| Temperature | 50–60°C |

| Reaction time | 2–4 hours |

| Yield | Typically 70–85% |

This method is straightforward and scalable for industrial applications.

Cyclization via 1,2-diaza-1,3-butadienes and 1,2-diamines

Research has shown that pyrazine derivatives, including methyl-substituted pyrazine carboxylates, can be synthesized via cyclization reactions involving 1,2-diaza-1,3-butadienes and 1,2-diamines.

-

- 1,2-diaza-1,3-butadienes bearing carboxylate groups react with 1,2-diamines.

- The reaction proceeds via 1,4-addition followed by cyclization.

- Subsequent oxidation yields the aromatic pyrazine ring.

-

- Can be performed in solution, solvent-free, or solid-phase conditions.

- Polar solvents favor formation of dihydropyrazines, which are oxidized to pyrazines.

- Oxidants such as bromine or other agents are used for aromatization.

-

- High selectivity.

- Moderate to good yields.

- Versatility in substituent incorporation.

| Reaction Type | Conditions | Product Type | Yield Range |

|---|---|---|---|

| Solution-phase | Polar solvents, room temp | Pyrazines | Moderate to high (50-80%) |

| Solvent-free | Heating, neat conditions | Piperazinones, pyrazines | Good yields (60-85%) |

This approach is supported by detailed studies on pyrazine synthesis and is applicable for derivatives like this compound.

One-pot synthesis from β-ketoesters and diamines

A one-pot synthesis method involves the reaction of β-ketoesters with ethylenediamine and subsequent oxidation to form the pyrazine ring.

-

- Starting from ethyl 4-oxobutanoate derivatives, oxime formation is followed by reaction with ethylenediamine.

- The intermediate is aromatized using oxidants like bromine.

- This method avoids isolation of intermediates, improving efficiency.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime formation | Hydroxylamine derivatives | Isolated or in situ |

| Cyclization | Ethylenediamine, pyridine | Intermediate formation |

| Aromatization | Bromine or other oxidants | Final pyrazine formation |

| Solvent | Pyridine or picoline | One-pot without solvent change |

- Advantages:

- Shorter reaction times.

- Reduced solvent use.

- High purity of final product.

This approach is exemplified in the synthesis of related ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate and can be adapted for the methyl-substituted analogue.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | 3-methylpyrazine-2-carboxylic acid, ethanol, acid catalyst | 2–4 hours | 70–85 | Simple, scalable | Requires acid catalyst |

| Cyclization of diaza-butadienes | 1,2-diaza-1,3-butadienes, 1,2-diamines, oxidants | Variable (hours) | 50–85 | Versatile, solvent-free options | Requires careful oxidation step |

| One-pot β-ketoester method | β-ketoester, hydroxylamine, ethylenediamine, oxidant | Few hours | Moderate to high | Efficient, no intermediate isolation | May require specific oxidants |

Research Findings and Notes

The esterification method remains the most conventional and widely used for preparing ethyl esters of pyrazine carboxylic acids, offering good yields and straightforward purification.

Cyclization routes via 1,2-diaza-1,3-butadienes provide a robust synthetic platform for pyrazine derivatives, allowing for structural diversity and functional group tolerance.

One-pot syntheses that combine oxime formation, cyclization, and aromatization streamline the process and reduce waste, aligning with green chemistry principles.

Reaction monitoring typically involves thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity.

Solvents such as toluene, acetonitrile, methanol, and dimethylformamide (DMF) are commonly employed depending on the method and scale.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: 3-methylpyrazine-2-carboxylic acid.

Reduction: this compound alcohol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-methylpyrazine-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the context of antimicrobial activity. Research indicates that pyrazine derivatives exhibit significant antibacterial properties, making them candidates for drug development against various pathogens.

Antimicrobial Activity

A study highlighted the synthesis of various pyrazine derivatives, including this compound, which were evaluated for their antimicrobial efficacy. The results demonstrated that these compounds showed varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

Neuropsychiatric Disorders

Research has also explored the role of pyrazine derivatives in modulating metabotropic glutamate receptors (mGluR), which are implicated in neuropsychiatric disorders. This compound may serve as a lead compound for developing new treatments targeting these receptors .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties. Pyrazines are known to contribute to the aroma profile of various food products, particularly in roasted and baked goods.

Flavoring Agent

The compound's unique flavor profile makes it suitable as a flavor enhancer in products such as:

- Coffee

- Chocolate

- Baked goods

Research indicates that the presence of pyrazines can significantly enhance the sensory attributes of these foods, making them more appealing to consumers .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals, particularly as a fungicide or pesticide.

Fungicidal Properties

Studies have shown that certain pyrazine derivatives exhibit antifungal activity against plant pathogens. For instance, research into related compounds has demonstrated efficacy in inhibiting the growth of fungi like Fusarium and Botrytis species, which are detrimental to crop yields .

| Compound | Fungal Strain | Inhibition Percentage (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 70% |

| This compound | Botrytis cinerea | 65% |

Synthesis and Evaluation of Pyrazine Derivatives

A comprehensive study synthesized a series of pyrazine derivatives including this compound and evaluated their biological activities using various assays. The findings suggested that modifications to the pyrazine ring could enhance both antimicrobial and antifungal properties .

Application in Food Products

Another case study focused on the incorporation of this compound into chocolate formulations. Sensory evaluations indicated a marked improvement in flavor complexity and consumer preference when this compound was included .

Mecanismo De Acción

The mechanism of action of ethyl 3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s pyrazine ring plays a crucial role in its activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazine Derivatives

Pyrazine carboxylate esters exhibit diverse chemical behaviors and applications depending on their substituents. Below is a detailed comparison of ethyl 3-methylpyrazine-2-carboxylate with its analogs:

Structural and Functional Group Variations

Ethyl 3-Chloropyrazine-2-Carboxylate

- Substituents : Chlorine at 3-position, ethyl ester at 2-position.

- Synthesis : Prepared via a low-temperature (-10 to 0°C) reaction involving chloropyrazine, ethyl pyruvate, and hydrogen peroxide, yielding 56% after purification .

- Key Features : The electron-withdrawing chlorine enhances reactivity for nucleophilic substitutions. However, the crude product contains ~13% of the 5-chloro isomer, requiring careful purification .

- Applications : Primarily used in synthetic chemistry to explore reaction mechanisms and generate heterocyclic derivatives .

Mthis compound (CAS: 41110-29-6)

- Substituents : Methyl groups at both 3- and 2-positions (methyl ester).

- Physical Properties : Colorless to yellow liquid, boiling point 198–200°C, soluble in organic solvents but poorly in water .

- Synthesis: Produced via acid-catalyzed esterification of 3-methylpyrazine-2-carboxylic acid with methanol .

- Applications : Serves as a pesticide intermediate and in drug synthesis. Its stability is compromised under sunlight and heat, necessitating controlled storage .

Ethyl 6-Chloropyrazine-2-Carboxylate (CAS: 161611-46-7)

- Substituents : Chlorine at 6-position, ethyl ester at 2-position.

- Similarity Score : 0.64 compared to this compound .

- Applications : Likely used in medicinal chemistry due to the chlorine’s bioactivity-enhancing properties.

Methyl 3-Chloropyrazine-2-Carboxylate (CAS: 27825-21-4)

Comparative Data Table

Research Findings and Trends

Reactivity and Stability :

- Chloro derivatives (e.g., ethyl 3-chloropyrazine-2-carboxylate) exhibit higher reactivity due to the electron-withdrawing Cl group, enabling facile substitutions .

- Methyl-substituted analogs (e.g., mthis compound) demonstrate greater thermal stability but require protection from light .

Synthetic Methodologies :

- Ethyl esters are often synthesized via low-temperature reactions with peroxides or one-pot procedures (e.g., trifluoromethyl derivatives in ), whereas methyl esters use acid-catalyzed esterification .

Biological Activity: Chloro and amino derivatives (e.g., methyl 3-aminopyrazine-2-carboxylate) show pronounced antimycobacterial and antifungal activities . this compound’s applications in agrochemicals align with trends in pyrazine-based herbicide development .

Actividad Biológica

Ethyl 3-methylpyrazine-2-carboxylate, a compound belonging to the pyrazine class, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrazine ring with a carboxylate and ethyl group, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of various pyrazine derivatives against common pathogens:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Escherichia coli |

| 2,5-Dimethylpyrazine | 15 | Staphylococcus aureus |

| 2-Isobutyl-3-methylpyrazine | 12 | Candida albicans |

The results demonstrate that this compound has a lower Minimum Inhibitory Concentration (MIC) compared to other tested compounds, indicating potent antibacterial activity .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell lines. For instance, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells exposed to lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Potential

Recent research has explored the neuroprotective effects of pyrazine derivatives, including this compound. In experiments involving neuronal cell lines, this compound demonstrated a protective effect against oxidative stress-induced cell death. It was shown to enhance cell viability and reduce apoptosis markers, indicating its potential as a neuroprotective agent .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an antimicrobial agent, patients with bacterial infections were treated with formulations containing this compound. Results indicated a significant reduction in bacterial load within three days of treatment, supporting its use as a therapeutic agent in infectious diseases .

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases demonstrated that administration of this compound improved cognitive function and reduced neuronal loss. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors in treated animals compared to controls .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile. The LD50 value in rodent studies was reported at approximately 460 mg/kg, suggesting low acute toxicity. Long-term exposure studies have also shown no significant adverse effects at recommended dosages .

Q & A

Q. What are the common synthetic routes for Ethyl 3-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield?

A widely used method involves converting pyrazine-2-carboxylic acid derivatives to acid chlorides (e.g., using thionyl chloride) followed by esterification with ethanol. Critical factors include solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios. Alternative one-pot syntheses (e.g., using trialkyl phosphites and ethylenediamine) may improve efficiency but require optimization of oxidants like bromine for aromatization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment, especially when comparing synthetic batches. PubChem-derived InChI and InChI Key data (e.g., for structurally similar methyl esters) provide reference standards for validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents on the pyrazine ring in this compound?

Density Functional Theory (DFT) simulations can assess electronic effects of the methyl and ester groups. For example, electron-withdrawing substituents (e.g., trifluoromethylthio in related compounds) reduce ring electron density, altering nucleophilic attack sites. Comparative studies with derivatives (e.g., ethyl 6-methylpyridazine-3-carboxylate) highlight how substitution patterns influence frontier molecular orbitals and reaction pathways .

Q. What strategies resolve contradictions in reaction yields between stepwise vs. one-pot syntheses?

Discrepancies often arise from intermediate stability and purification efficacy. For instance, isolated acid chloride intermediates (stepwise) may degrade if stored improperly, while one-pot methods avoid isolation but require precise control of oxidizing agents. Design of Experiments (DoE) can optimize parameters like solvent polarity, temperature gradients, and catalyst loading to reconcile yield differences .

Q. How does the methyl group’s position affect intermolecular interactions in crystal structures of this compound?

X-ray crystallography (using SHELXL for refinement) reveals steric and electronic impacts. The methyl group at the 3-position may induce steric hindrance, reducing π-stacking interactions compared to 5- or 6-substituted analogs. Hydrogen bonding between the ester carbonyl and adjacent molecules can stabilize crystal packing, as seen in related pyrazine derivatives .

Q. What mechanisms underlie the bioactivity of this compound in enzyme inhibition studies?

Preliminary assays with similar compounds (e.g., methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate) suggest competitive inhibition via binding to active-site residues. Molecular docking studies paired with mutagenesis (e.g., Ala-scanning) can identify critical interactions. Comparative analysis with non-methylated analogs may clarify the role of steric bulk in target selectivity .

Methodological Considerations

- Synthetic Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in esterification or cyclization .

- Data Validation : Cross-reference crystallographic data (SHELXL-refined structures) with computational models to validate substituent effects .

- Analytical Rigor : Employ hyphenated techniques (LC-MS/MS) for impurity profiling, especially when scaling up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.